2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide
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Overview
Description
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation being targeted, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of potential products.
Scientific Research Applications
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development efforts.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group, in particular, is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. Further research would be needed to elucidate the precise pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide
- 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-ethoxyphenyl)-N-methylthiophene-3-sulfonamide
- 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-ethylthiophene-3-sulfonamide
Uniqueness
What sets 2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide apart from similar compounds is the specific combination of functional groups and their spatial arrangement. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for further study and application.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-14-8-9-16(12-15(14)2)21-23-22(29-24-21)20-19(10-11-30-20)31(26,27)25(3)17-6-5-7-18(13-17)28-4/h5-13H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSICKKBHASSGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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